molecular formula C19H20N6O6 B2670021 6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one oxalate CAS No. 1396802-04-2

6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one oxalate

Cat. No.: B2670021
CAS No.: 1396802-04-2
M. Wt: 428.405
InChI Key: DDYVBNLOGXCSQK-UHFFFAOYSA-N
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Description

The compound “6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds has been reported where 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. For instance, the imidazole ring can participate in a variety of reactions due to its amphoteric nature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, IR and NMR spectroscopy can provide information about the functional groups and the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Antihistaminic and Antiinflammatory Activities

Compounds similar to the specified chemical structure have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating potential therapeutic applications in conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial and Antioxidant Activities

Novel pyridine and fused pyridine derivatives have been prepared and subjected to antimicrobial and antioxidant activity screenings, revealing moderate to good activities and indicating their potential as antimicrobial agents (Flefel et al., 2018).

Antitubercular Activity

Research on nitroimidazoles and their derivatives, including similar compounds, has shown promising results for their use as new antituberculars, based on their excellent bactericidal properties against Mycobacterium tuberculosis (Kim et al., 2009).

Anticancer Activity

Compounds bearing benzimidazole derivatives with a pyridyl/pyrimidinyl piperazine moiety have shown significant anticancer activities, including selective cytotoxicities against lung adenocarcinoma and glioma cell lines, highlighting their potential as anticancer agents (Çiftçi et al., 2021).

Corrosion Inhibition

Benzimidazole derivatives, including those with a piperazine moiety, have been studied for their corrosion inhibition properties on steel in acidic environments. These studies contribute to the field of materials science by offering insights into protecting metals against corrosion (Yadav et al., 2016).

Properties

IUPAC Name

3-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2.C2H2O4/c24-16-6-5-14(20-21-16)17(25)23-9-7-22(8-10-23)11-15-18-12-3-1-2-4-13(12)19-15;3-1(4)2(5)6/h1-6H,7-11H2,(H,18,19)(H,21,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYVBNLOGXCSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=NNC(=O)C=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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